2,5-Dibromothiophene-3,4-dicarboxylic acid
Overview
Description
2,5-Dibromothiophene-3,4-dicarboxylic acid is an organic compound with the molecular formula C6H2Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two carboxylic acid groups attached to the thiophene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research and industrial production .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromothiophene-3,4-dicarboxylic acid can be synthesized through the bromination of thiophene-3,4-dicarboxylic acid. The process involves the addition of bromine to thiophene-3,4-dicarboxylic acid in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the carboxylic acid groups can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced forms of the carboxylic acid groups, such as alcohols.
Scientific Research Applications
2,5-Dibromothiophene-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2,5-dibromothiophene-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorothiophene-3,4-dicarboxylic acid
- 2,5-Diiodothiophene-3,4-dicarboxylic acid
- 2,5-Difluorothiophene-3,4-dicarboxylic acid
Uniqueness
2,5-Dibromothiophene-3,4-dicarboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, iodinated, or fluorinated counterparts. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and provide different electronic and steric effects .
Properties
IUPAC Name |
2,5-dibromothiophene-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYIZHQMCEKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586291 | |
Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190723-12-7 | |
Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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